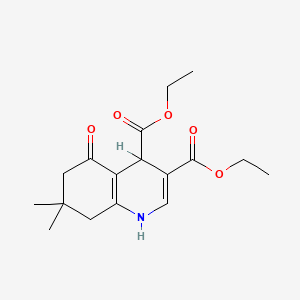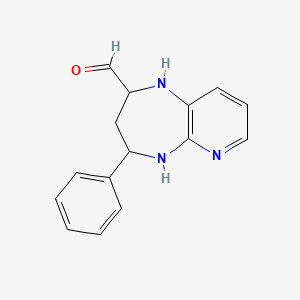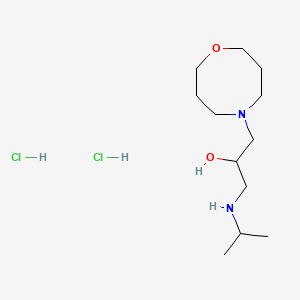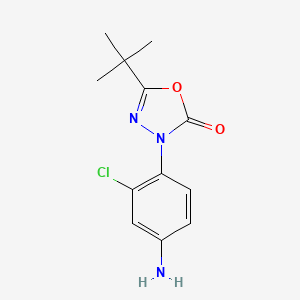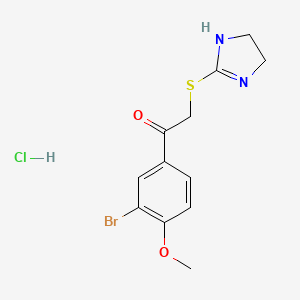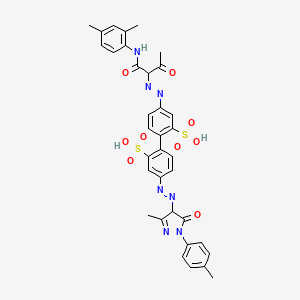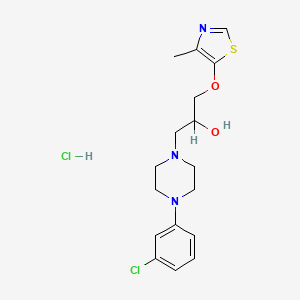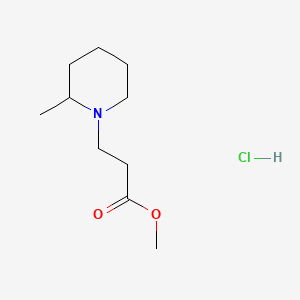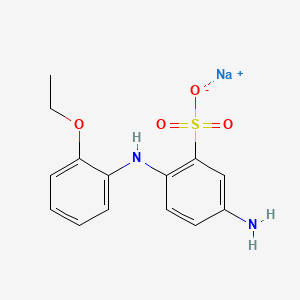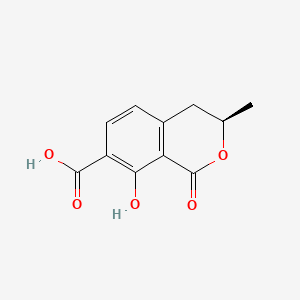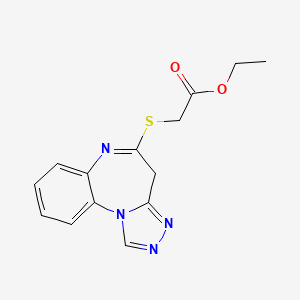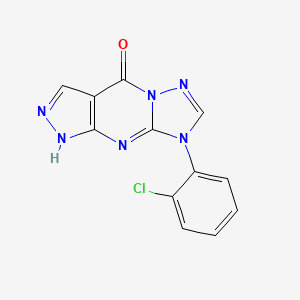
(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” is a complex organic compound that belongs to the class of quinolizines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” typically involves multi-step organic reactions. The starting materials often include indole derivatives and quinolizine precursors. Key steps may involve:
Condensation Reactions: Combining indole derivatives with quinolizine precursors.
Thioether Formation: Introducing the thioether linkage through nucleophilic substitution.
Hydrogenation: Reducing double bonds to achieve the octahydro structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques like crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
“(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Further hydrogenation of any remaining double bonds.
Substitution: Reactions at the indole or quinolizine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Fully Saturated Compounds: From reduction reactions.
Substituted Indoles or Quinolizines: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Probes: Used to study biological pathways and mechanisms.
Enzyme Inhibitors: Potential inhibitors of specific enzymes.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases.
Industry
Material Science: Potential use in the development of new materials.
Agriculture: Possible applications as agrochemicals.
Mecanismo De Acción
The mechanism of action of “(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” would depend on its specific biological target. Generally, it may involve:
Binding to Receptors: Interacting with specific receptors in the body.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction: Modulating signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinolizine Derivatives: Compounds with similar quinolizine structures.
Indole Derivatives: Compounds with similar indole structures.
Uniqueness
“(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” is unique due to its specific combination of indole and quinolizine structures, along with the thioether linkage. This unique structure may confer distinct biological activities and chemical properties.
Propiedades
Número CAS |
156171-15-2 |
|---|---|
Fórmula molecular |
C25H30N2S |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
(1R,9aR)-1-[(2-phenyl-1H-indol-3-yl)methylsulfanylmethyl]-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C25H30N2S/c1-2-9-19(10-3-1)25-22(21-12-4-5-13-23(21)26-25)18-28-17-20-11-8-16-27-15-7-6-14-24(20)27/h1-5,9-10,12-13,20,24,26H,6-8,11,14-18H2/t20-,24+/m0/s1 |
Clave InChI |
MEABVBHTTKSDDL-GBXCKJPGSA-N |
SMILES isomérico |
C1CCN2CCC[C@H]([C@H]2C1)CSCC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
SMILES canónico |
C1CCN2CCCC(C2C1)CSCC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



